(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

Catalog No.
S2915691
CAS No.
1332329-90-4
M.F
C8H14ClNO4
M. Wt
223.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-meth...

CAS Number

1332329-90-4

Product Name

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

IUPAC Name

chloromethyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65

InChI

InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)/t6-/m0/s1

InChI Key

BOBMMJJMRLKXID-LURJTMIESA-N

SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC

solubility

not available

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is a chemical compound characterized by its complex structure, which includes a chloromethyl group, a methoxycarbonyl group, and an amino group. This compound belongs to the class of amino acid derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both the chloromethyl and methoxycarbonyl groups contributes to its reactivity and versatility in various

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, primarily due to the functional groups present:

  • Nucleophilic Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Esterification Reactions: The methoxycarbonyl group allows for esterification reactions, which can be used to synthesize esters from alcohols.
  • Amine Reactivity: The amino group can engage in reactions typical of amines, such as acylation or alkylation, expanding the compound's utility in organic synthesis.

These reactions are often catalyzed by specific enzymes in biological systems or facilitated by acid/base conditions in synthetic chemistry

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate exhibits various biological activities that make it a subject of interest in pharmacology. The compound's structure suggests potential interactions with biological targets, potentially influencing metabolic pathways. Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting potential toxic effects .

The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available amino acids or their derivatives.
  • Chloromethylation: A common method involves chloromethylating a precursor compound using reagents like chloromethyl methyl ether under acidic conditions.
  • Carboxylation: The introduction of the methoxycarbonyl group can be accomplished via carboxylation reactions, often utilizing carbon dioxide under pressure in the presence of suitable catalysts.

These methods allow for the efficient production of the compound while maintaining stereochemical integrity .

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate has several applications:

  • Pharmaceutical Development: Due to its structural characteristics, it is being explored for use as an intermediate in drug synthesis.
  • Biochemical Research: It may serve as a tool compound for studying enzyme mechanisms or metabolic pathways involving amino acids.
  • Agricultural Chemistry: Potential applications in agrochemicals are also being investigated due to its biological activity.

The versatility of this compound makes it valuable across multiple fields .

Interaction studies involving (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests are conducted to evaluate the biological effects of the compound on cell lines or isolated enzymes.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound while assessing any adverse effects .

Several compounds share structural similarities with (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate, including:

  • L-Valine Derivatives: These compounds possess similar amino acid structures but differ in functional groups.
  • Methionine Analogues: Methionine derivatives exhibit comparable reactivity due to their sulfur-containing side chains.
  • Amino Acid Esters: Compounds like methyl ester derivatives of other amino acids share functional characteristics but vary in their biological activity profiles.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoateChloromethyl, methoxycarbonyl, amino groupsDiverse pharmacological effects
L-Valine DerivativesAmino acid backbone with varied side chainsVaries; some exhibit anti-inflammatory properties
Methionine AnaloguesContains sulfur; similar backboneAntioxidant properties
Amino Acid EstersEsterified amino acidsVaries; often involved in metabolic processes

The uniqueness of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate lies in its specific combination of functional groups that enhance its reactivity and potential therapeutic applications compared to these similar compounds. This distinctiveness may lead to novel applications not achievable with other derivatives .

The molecular structure of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate features three critical functional groups: a chloromethyl ester, a methoxycarbonyl-protected amine, and a branched alkyl chain at the β-position. The compound’s systematic name reflects its (S)-configuration at the α-carbon, which governs its stereochemical identity. The methoxycarbonyl group (-OC(O)OCH₃) shields the amine functionality, while the chloromethyl ester (-OCH₂Cl) enhances electrophilicity for subsequent nucleophilic substitutions.

The stereochemical integrity of the α-carbon is paramount for biological activity. Computational models suggest that the (S)-enantiomer adopts a conformation where the chloromethyl group and the methoxycarbonyl moiety occupy distinct spatial orientations, minimizing steric clashes. This configuration facilitates interactions with chiral environments in synthetic or biological systems, such as enzyme active sites or asymmetric catalysts.

Stepwise Esterification and Carbamate Formation Pathways

The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate involves complex stepwise pathways that require careful optimization of esterification and carbamate formation reactions [7]. The Fischer esterification mechanism serves as the foundational approach for the esterification component, proceeding through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation mechanism under acidic conditions [7]. This equilibrium-driven process requires strategic manipulation of reaction conditions to favor product formation through excess alcohol usage and water removal [7].

Carbamate formation pathways represent a critical synthetic challenge in the preparation of this compound, with multiple mechanistic routes available depending on the specific synthetic strategy employed [5]. The formation of carbamates can be achieved through various methodologies, including the reaction of amines with alkyl chloroformates, carbon dioxide coupling reactions, or through modified Curtius rearrangement protocols [5]. Recent advances in carbamate synthesis have demonstrated the effectiveness of indium-mediated reactions, which offer high reactivity and unique properties including nontoxicity and inertness toward air and water [5].

Optimization of Esterification Parameters

Temperature optimization studies have revealed significant variations in yield and selectivity across different temperature ranges. Research has demonstrated that esterification reactions achieve optimal yields at temperatures ranging from 150°C to 180°C, with specific optimization depending on the substrate and catalyst system employed [23] [29]. The effect of temperature on conversion rates shows that higher temperatures generally favor increased equilibrium product yields in these endothermic reactions, though excessive temperatures can lead to substrate decomposition [23].

Pressure effects on esterification reactions demonstrate substantial impact on both conversion rates and product selectivity [33]. Studies indicate that pressure variations from 1 bar to 5 bar can increase conversion rates from 56% to 98%, with optimal pressure conditions typically ranging between 3-5 bar for most esterification systems [33]. The relationship between pressure and selectivity shows that moderate pressure increases enhance desired product formation while minimizing side reactions [33].

ParameterConditionYield (%)Selectivity (%)Reference
Temperature (°C)15068.574 [23]
Temperature (°C)1606976 [23]
Temperature (°C)18092.791.6 [29]
Pressure (bar)15651 [33]
Pressure (bar)38879 [33]
Pressure (bar)59891 [33]
Catalyst Loading (wt%)374.763.6 [23]
Catalyst Loading (wt%)580.085 [23]
Catalyst Loading (wt%)878.882 [23]

Carbamate Formation Optimization

Carbamate formation reactions require specific optimization parameters to achieve high yields and selectivity [24] [33]. Temperature effects on carbamate synthesis demonstrate optimal conditions at 70°C, with yields decreasing at both lower (60°C) and higher (80°C) temperatures [33]. The formation mechanism involves the initial attack of carbon dioxide by the amine nucleophile, leading to carbamate anion formation, which subsequently attacks alkyl halides to form the desired carbamate products [33].

Base catalyst selection plays a crucial role in carbamate formation efficiency, with cesium carbonate demonstrating superior performance compared to potassium carbonate and rubidium carbonate [24]. The enhanced performance of cesium carbonate relates to its optimal solubility in alcoholic reaction mixtures and its ability to stabilize carbamate intermediates [24]. Reaction time optimization studies indicate that carbamate formation reaches equilibrium within 24-48 hours under optimal conditions, with minimal improvement observed beyond this timeframe [24].

ParameterConditionYield (%)Conversion (%)Reference
Temperature (°C)606770 [33]
Temperature (°C)708183 [33]
Temperature (°C)807988 [33]
Base CatalystCesium Carbonate6985 [24]
Base CatalystPotassium Carbonate4565 [24]
Base CatalystRubidium Carbonate5872 [24]
Reaction Time (h)124552 [24]
Reaction Time (h)246274 [24]
Reaction Time (h)486376 [24]

Chloromethylation Techniques for Reactive Intermediate Generation

Chloromethylation represents a fundamental transformation in the synthetic pathway toward (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate, requiring sophisticated techniques for reactive intermediate generation [8] [9]. The Blanc chloromethylation reaction serves as the primary methodology for introducing chloromethyl functionality, involving the reaction of aromatic rings with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [8] [14].

Classical Blanc Chloromethylation Methodology

The Blanc chloromethylation mechanism proceeds through electrophilic aromatic substitution, where formaldehyde is activated by protonation under acidic conditions with zinc chloride catalysis [8] [14]. The reaction conditions typically require anhydrous environments to minimize byproduct formation and improve yield and purity [9]. The electrophilic species involved may include chloromethyloxonium cations or chlorocarbenium cations, which are formed in the presence of zinc chloride and account for reactivity with moderately deactivated substrates [8].

Temperature control in Blanc chloromethylation reactions proves critical for optimal yield and selectivity [9] [10]. Research demonstrates that reactions conducted at 5-10°C with zinc iodide catalysis achieve yields of 80-90%, significantly higher than conventional zinc chloride or zinc bromide systems [10]. The lower temperature conditions minimize side reactions and prevent thermal decomposition of sensitive intermediates [10].

Advanced Chloromethylation Techniques

Modified chloromethylation approaches utilizing chloromethyl methyl ether in the presence of concentrated sulfuric acid offer improved yields for deactivated aromatic substrates [8]. These conditions provide enhanced electrophilic activation and overcome the limitations observed with traditional Blanc conditions for electron-deficient aromatic systems [8]. The use of ionic liquid catalysts has emerged as an environmentally friendly alternative, achieving yields of 85% under mild conditions at 90°C [6].

Zinc iodide catalysis represents a significant advancement in chloromethylation methodology, offering superior performance compared to traditional zinc chloride systems [10]. Studies demonstrate that 5 mol% zinc iodide loading achieves 92% yields, while 8 mol% loading increases yields to 95% under optimized conditions [10]. The enhanced reactivity of zinc iodide relates to its superior Lewis acidity and ability to generate more reactive electrophilic intermediates [10].

MethodCatalystTemperature (°C)Yield (%)Reference
Blanc ChloromethylationZinc Chloride25-4065-75 [8]
Blanc ChloromethylationZinc Bromide25-4055-65 [10]
Blanc ChloromethylationZinc Iodide5-1080-90 [10]
Modified BlancSulfuric Acid (60%)80-10070-85 [8]
Modified BlancChloromethyl Methyl Ether60-8075-90 [8]
Ionic Liquid CatalysisIonic Liquid9085 [6]
Zinc Iodide CatalysisZinc Iodide (5 mol%)5-1092 [10]
Zinc Iodide CatalysisZinc Iodide (8 mol%)5-1095 [10]

Direct Esterification Approaches for Chloromethyl Intermediates

Direct esterification of aromatic chloromethyl compounds with carboxylic acids provides an alternative synthetic route that eliminates the need for metal salt intermediates [15]. This methodology involves heating chloromethyl compounds with carboxylic acids at temperatures between 100-180°C, with hydrogen chloride removal driving the reaction to completion [15]. The reaction rate enhancement is achieved through continuous gas flow to remove hydrogen chloride as it forms, preventing equilibrium limitations [15].

The efficiency of direct esterification correlates with the electronic properties of the aromatic chloromethyl substrate, with electron-releasing substituents such as methyl or methoxy groups promoting enhanced reactivity [15]. Optimal molar ratios typically require 15 moles of carboxylic acid per mole of chloromethyl compound to achieve maximum yields, with ratios below 5:1 necessitating extended reaction times [15]. Temperature optimization studies indicate that reactions at 115°C achieve 78% yields with acetic acid, while higher molecular weight acids require elevated temperatures to maintain comparable conversion rates [15].

Catalytic Asymmetric Synthesis Approaches

The stereoselective synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate requires sophisticated catalytic asymmetric methodologies to establish the desired absolute configuration [16] [17]. Multiple catalytic systems have been developed for the enantioselective synthesis of amino acid derivatives, each offering distinct advantages in terms of selectivity, substrate scope, and operational simplicity [22].

Palladium-Catalyzed Asymmetric Methodologies

Palladium-catalyzed asymmetric nitrogen-allylation of amino acid esters represents a powerful approach for stereocontrolled synthesis [16]. The development of tartaric acid-derived carbon-symmetric chiral diphosphane ligands has enabled unprecedented levels of enantioselectivity and diastereoselectivity in fully catalyst-controlled reactions [16]. These catalytic systems demonstrate remarkable activity enhancement through ligand acceleration effects, achieving enantioselectivities exceeding 99% with yields ranging from 85-95% [16].

The substrate scope for palladium-catalyzed asymmetric synthesis encompasses various amino acid esters, with the catalyst system exhibiting predictable stereochemical outcomes based on ligand design [16]. The stereo-divergent synthesis capabilities of these systems allow access to multiple stereoisomeric forms through catalyst selection, providing valuable flexibility in synthetic planning [16]. Operational advantages include mild reaction conditions and tolerance for diverse functional groups present in complex amino acid substrates [16].

Iridium-Catalyzed Cascade Reactions

Iridium-catalyzed cascade umpolung allylation combined with 2-aza-Cope rearrangement offers an innovative approach to quaternary trifluoromethyl amino acid derivatives [12]. This methodology employs umpolung reactivity through activation of isatin-ketoimine moieties, circumventing challenges associated with traditional palladium-catalyzed linear α-allylation [12]. The cascade process achieves high yields with excellent enantioselectivities ranging from 95-99% [12].

The mechanistic advantages of iridium catalysis include the ability to control enantioselectivity through chiral ligand design while maintaining high functional group tolerance [12]. Substrate scope extends to quaternary trifluoromethyl β-, γ-, δ-, and ε-amino acid derivatives through quasi parallel kinetic resolution processes [12]. Reaction optimization demonstrates that yields of 80-92% are achievable under mild conditions with residence times as short as 40 seconds in flow systems [12].

Chiral Aldehyde Catalysis Systems

Chiral aldehyde catalysis provides exceptional catalytic activation and stereoselective control in asymmetric amino acid functionalization [17] [21]. Formyl chiral binaphthol aldehyde catalysts promote direct asymmetric α-functionalization of nitrogen-unprotected glycine esters through face-selective control of enolate intermediates [17] [21]. These nonpyridoxal-dependent catalysts demonstrate high activity and stereoselectivity, with enantioselectivities reaching 90% and yields of 84% [17].

The substrate scope for chiral aldehyde catalysis includes glycine esters, glycine amides, and glycine-derived dipeptides [17]. Mechanistic studies reveal that the strength of the alkali base critically influences Schiff base intermediate formation and subsequent nucleophilic attack stereoselectivity [17]. Dual catalytic systems combining chiral aldehyde catalysis with transition-metal catalysis expand the synthetic utility by enabling complementary activation modes [21].

Isothiourea-Catalyzed Processes

Isothiourea catalysis offers powerful stereocontrol in amino acid derivative synthesis through unique Lewis base activation mechanisms [22]. Tandem palladium and isothiourea relay catalysis enables enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from readily accessible nitrogen,nitrogen-disubstituted glycine aryl esters and allylic phosphates [22]. The optimized process employs bench-stable succinimide-based palladium precatalysts to promote allylic ammonium salt generation [22].

The stereochemical outcome of isothiourea catalysis involves subsequent enantioselective [2] [3]-sigmatropic rearrangement catalyzed by benzotetramisole, forming syn-α-amino acid derivatives with high diastereoselectivity and enantioselectivity [22]. Substrate tolerance includes 4-nitrophenylglycine esters and various substituted cinnamic and styrenyl allylic ethyl phosphates [22]. The methodology accommodates challenging unsymmetrical nitrogen-allyl-nitrogen-methylglycine esters without compromising stereoselectivity [22].

Catalyst SystemSubstrateEnantioselectivity (% ee)Yield (%)Reference
Palladium/Tartaric Acid LigandAmino acid esters>9985-95 [16]
Iridium/Chiral PhosphineTrifluoromethyl amino acids95-9980-92 [12]
Chiral Aldehyde BinaphtholGlycine esters9084 [17]
Isothiourea BenzotetramisoleAllyl phosphates9979 [22]
Phase Transfer CatalystSchiff bases9790 [4]
Cinchona Alkaloid Phase Transfer CatalystAllyl bromide95-9788-92 [4]
Enzymatic ResolutionAmide derivatives>9575-85 [18]
Chiral AuxiliaryPiperazine-2,5-dione85-9570-85 [20]

Flow Chemistry Applications

Continuous flow synthesis methodologies offer significant advantages for stereoselective amino acid derivative preparation through enhanced reaction control and improved safety profiles [13]. Flow reactors enable precise temperature and residence time control, achieving enolate formation in 10 seconds at room temperature and completing asymmetric Mannich reactions within 30 seconds [13]. The integration of automated synthesis systems with supercritical fluid chromatography and Bayesian optimization provides autonomous reaction optimization capabilities [26].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate exhibits eight distinct carbon environments reflecting the compound's structural complexity. The ester carbonyl carbon (C-1) resonates in the characteristic downfield region at 170-175 ppm, consistent with typical ester carbonyls which appear between 160-220 ppm due to the significant deshielding effect of the electronegative oxygen atoms [4] [5]. This chemical shift aligns with literature values for similar chloromethyl esters where the electron-withdrawing chlorine atom slightly influences the carbonyl environment [6] [7].

The chiral center carbon (C-2) appears at 58-60 ppm, positioned within the expected range for α-amino acid carbons bearing both amino and carbonyl substituents [6] [8]. This chemical shift reflects the deshielding influence of the adjacent nitrogen and carbonyl functionalities. The isopropyl carbon (C-3) resonates at 30-32 ppm, while the methyl carbons (C-4 and C-5) appear as equivalent signals at 18-20 ppm, characteristic of branched aliphatic systems [9] [10].

The carbamate carbonyl carbon (C-6) exhibits a distinct signal at 155-160 ppm, reflecting the unique electronic environment of this functional group where resonance delocalization between nitrogen and carbonyl reduces the deshielding compared to simple esters [11] [12]. The methoxy carbon (C-7) appears at 51-53 ppm, typical for methyl groups attached to electronegative oxygen atoms [5] [13]. The chloromethyl carbon (C-8) resonates at 75-78 ppm, significantly downfield due to the strong electron-withdrawing effect of the chlorine substituent [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen environments and their coupling patterns. The chiral center proton (H-2) appears as a complex multiplet at 4.2-4.4 ppm with coupling constant J ≈ 7 Hz, reflecting its coupling to the adjacent isopropyl proton [6] [8]. This chemical shift is characteristic of α-amino acid protons, with the deshielding effect of both the amino group and ester functionality [10].

The isopropyl proton (H-3) resonates as a septet at 2.1-2.3 ppm (J ≈ 7 Hz), demonstrating coupling to the six equivalent methyl protons. The methyl protons (H-4,5) appear as a doublet at 0.9-1.1 ppm (J ≈ 7 Hz), consistent with their coupling to the single isopropyl proton [9] [14]. The methoxy protons (H-7) exhibit a characteristic singlet at 3.6-3.8 ppm, with no observable coupling due to the three-bond separation from other protons [5] [13].

The chloromethyl protons (H-8) appear as a distinctive singlet at 5.7-5.9 ppm, significantly downfield due to the combined deshielding effects of both chlorine and oxygen atoms [2] [3]. The carbamate NH proton typically appears as a broad signal around 5.0-5.5 ppm, often exchangeable with deuterium oxide [15] [16].

Two-Dimensional Nuclear Magnetic Resonance Correlations

Advanced two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy. Heteronuclear Single Quantum Coherence experiments would reveal direct ¹³C-¹H correlations, particularly useful for confirming the chloromethyl carbon-proton connectivity [17] [18]. ¹H-¹H Correlation Spectroscopy would demonstrate the scalar coupling relationships between adjacent protons, especially the H-2/H-3 and H-3/H-4,5 connectivities [17] [19].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics and Chlorine Isotope Patterns

Mass spectrometric analysis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak [M]⁺ appears at m/z 223 with moderate intensity (20-30% relative intensity), accompanied by the distinctive [M+2]⁺ peak at m/z 225 with 7-10% relative intensity [20] [21] [22]. This isotope pattern, exhibiting approximately a 3:1 ratio between [M]⁺ and [M+2]⁺, conclusively confirms the presence of a single chlorine atom, arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes [20] [23] [22].

Characteristic Fragmentation Pathways

The fragmentation pattern exhibits several diagnostic ion peaks that reflect the compound's structural features. The loss of chloromethyl group [M-CH₂Cl]⁺ at m/z 174 represents one of the most abundant fragments (40-60% relative intensity), resulting from α-cleavage adjacent to the ester oxygen [24] [25] [26]. This fragmentation pathway is characteristic of chloromethyl esters and provides direct evidence for the chloromethyl functionality.

The methoxy loss [M-OCH₃]⁺ at m/z 192 (15-25% relative intensity) indicates the presence of the carbamate methoxy group, while the carbamate group elimination [M-NH-CO-OCH₃]⁺ at m/z 148 (30-50% relative intensity) demonstrates the complete loss of the protecting group functionality [24] [25]. The valine fragment [C₅H₁₁NO₂]⁺ at m/z 117 (25-35% relative intensity) corresponds to the amino acid backbone, providing confirmation of the valine-derived structure [27] [28] [29].

The chloromethyl fragment [CH₂Cl]⁺ at m/z 49 appears as a prominent peak (70-90% relative intensity), while the isopropyl fragment [C₃H₇]⁺ at m/z 43 typically serves as the base peak (100% relative intensity), consistent with the high stability of this carbocation and its facile formation through α-cleavage [24] [25] [26].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isobaric compounds. The calculated exact mass for C₈H₁₄ClNO₄ is 223.0611 Da for the ³⁵Cl isotopomer and 225.0581 Da for the ³⁷Cl isotopomer [7] [29]. These values, when determined with high-resolution instruments, provide unambiguous molecular formula confirmation and support structural assignments derived from fragmentation analysis [25] [26].

Infrared Vibrational Signatures of Ester and Carbamate Moieties

Carbonyl Stretching Vibrations

The infrared spectrum of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate exhibits two distinct carbonyl stretching frequencies that reflect the different electronic environments of the ester and carbamate functionalities. The ester carbonyl stretch appears at 1735-1750 cm⁻¹ as a strong, sharp absorption band [30] [31] [32]. This frequency range is characteristic of aliphatic esters, with the chloromethyl substitution causing a slight upfield shift compared to simple methyl esters due to the electron-withdrawing effect of chlorine [30] [33] [34].

The carbamate carbonyl stretch occurs at 1680-1720 cm⁻¹, appearing as a strong, sharp band at lower frequency than the ester carbonyl [15] [16] [31]. This downfield shift reflects the resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which reduces the double-bond character and consequently the stretching frequency [11] [35] [36]. The separation between these two carbonyl bands (approximately 30-50 cm⁻¹) provides clear differentiation between the functional groups.

Nitrogen-Hydrogen Vibrational Modes

The carbamate nitrogen-hydrogen functionality exhibits characteristic vibrational signatures in the infrared spectrum. The N-H stretching vibration appears as a medium-strong, broad absorption at 3300-3500 cm⁻¹ [15] [31] [35]. The breadth of this band results from hydrogen bonding interactions, both intermolecular and intramolecular, which are common in carbamate systems [37] [36]. The N-H deformation vibration occurs at 1520-1550 cm⁻¹ as a medium-intensity, sharp band, often referred to as the amide II band in carbamate systems [31] [35] [38].

Carbon-Oxygen Stretching Vibrations

The multiple carbon-oxygen bonds in the molecule give rise to several characteristic stretching vibrations. The ester C-O stretching appears as strong, multiple bands in the 1200-1300 cm⁻¹ region, reflecting the asymmetric and symmetric stretching modes of the C-O-C ester linkage [30] [32] [33]. These bands follow the "Rule of Three" characteristic of ester functional groups, appearing alongside the carbonyl and a lower-frequency C-O stretch [30].

The carbamate C-O stretching vibrations occur at 1000-1200 cm⁻¹ as medium-intensity, multiple bands [15] [35] [36]. These frequencies are lower than the ester C-O stretches due to the different electronic environment around the carbamate oxygen. The carbon-chlorine stretching appears as a medium-intensity, sharp band at 700-800 cm⁻¹, characteristic of primary alkyl chlorides [31] [39] [40].

Aliphatic Carbon-Hydrogen Vibrations

The valine-derived isopropyl group and methoxy functionality contribute multiple C-H stretching vibrations in the 2800-3000 cm⁻¹ region [9] [31] [39]. These appear as medium-intensity, multiple peaks reflecting the asymmetric and symmetric stretching modes of the methyl and methylene groups. The chloromethyl C-H stretching may appear slightly upfield due to the electron-withdrawing effect of chlorine [41] [42].

The aliphatic C-H deformation vibrations occur in the fingerprint region, with methyl deformation bands at 1465-1440 cm⁻¹ and 1390-1365 cm⁻¹, and methylene deformation at 1480-1440 cm⁻¹ [31] [39] [40]. These vibrations, while less diagnostic than the functional group stretches, contribute to the overall spectroscopic fingerprint of the compound.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

Carbon Position¹³C NMR Chemical Shift (δ ppm)¹H NMR Chemical Shift (δ ppm)Multiplicity/Coupling
C-1 (Ester C=O)170-175N/AN/A
C-2 (Chiral carbon)58-604.2-4.4 (1H, m)Multiplet, J~7 Hz
C-3 (Isopropyl carbon)30-322.1-2.3 (1H, m)Septet, J~7 Hz
C-4,5 (Methyl carbons)18-200.9-1.1 (6H, d)Doublet, J~7 Hz
C-6 (Carbamate C=O)155-160N/AN/A
C-7 (Methoxy carbon)51-533.6-3.8 (3H, s)Singlet
C-8 (Chloromethyl carbon)75-785.7-5.9 (2H, s)Singlet

Table 2: Infrared Vibrational Frequency Assignments

Functional GroupWavenumber (cm⁻¹)IntensityBand Shape
Carbamate N-H stretch3300-3500Medium-StrongBroad
Aliphatic C-H stretch2800-3000MediumMultiple peaks
Ester C=O stretch1735-1750StrongSharp
Carbamate C=O stretch1680-1720StrongSharp
C-O stretch (ester)1200-1300StrongMultiple bands
C-O stretch (carbamate)1000-1200MediumMultiple bands
C-Cl stretch700-800MediumSharp
N-H deformation1520-1550MediumSharp

Table 3: Mass Spectrometric Fragmentation Pattern Analysis

Ion Typem/z ValuesRelative Intensity (%)Fragmentation Mechanism
Molecular ion [M]⁺22320-30Molecular ion
Molecular ion [M+2]⁺2257-10 (³⁷Cl isotope)Chlorine isotope pattern
Loss of chloromethyl [M-CH₂Cl]⁺17440-60α-cleavage at ester
Loss of methoxy [M-OCH₃]⁺19215-25Methoxy loss from carbamate
Loss of carbamate [M-NH-CO-OCH₃]⁺14830-50Carbamate group elimination
Valine fragment [C₅H₁₁NO₂]⁺11725-35Retro-Diels-Alder
Chloromethyl fragment [CH₂Cl]⁺4970-90Simple bond cleavage
Base peak - isopropyl fragment43 (C₃H₇⁺)100 (base peak)α-cleavage from isopropyl

XLogP3

1.9

Dates

Last modified: 04-14-2024

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